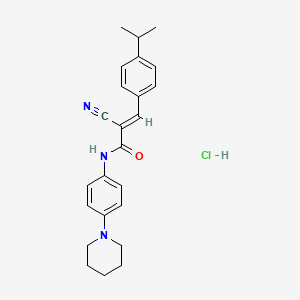

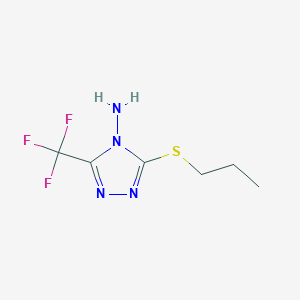

![molecular formula C14H12N2OS2 B3011355 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-09-2](/img/structure/B3011355.png)

2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential antimicrobial and antitubercular activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the use of various solvents, catalysts, and microwave irradiation . The best conditions for synthesis were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Specifically, a novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as epidermal growth factor receptor (EGFR) kinase inhibitors . Among these derivatives, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated the most potent antitumor activity against human pulmonary carcinoma cell line A549. Several other compounds also exhibited moderate antitumor effects.

EZH2 Inhibition

Structural modifications of the compound led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors . These derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds have been found to inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties, suggesting good bioavailability .

Result of Action

Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may have a similar effect .

Action Environment

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Direcciones Futuras

Thieno[2,3-d]pyrimidin-4(3H)-ones, including “2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . They could also be used as chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

Propiedades

IUPAC Name |

2-benzylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHTIWIGRVAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)

![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3011294.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)